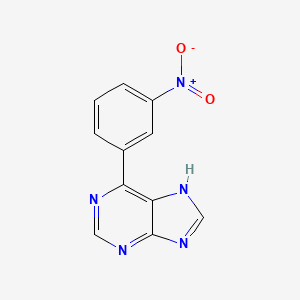

6-(3-nitrophenyl)-7H-purine

Description

Significance of the Purine (B94841) Scaffold in Chemical Biology and Medicinal Chemistry Research

The purine ring system, a heterocyclic aromatic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is one of the most ubiquitous scaffolds in nature. acs.orgacs.org Its fundamental importance is underscored by its presence as a core component of nucleic acids, where adenine (B156593) and guanine (B1146940) play essential roles in the storage and transmission of genetic information. acs.org Beyond genetics, the purine structure is integral to vital coenzymes and energy-carrying molecules like adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine dinucleotide (NAD). vulcanchem.com

In the realms of medicinal chemistry and chemical biology, the purine scaffold is considered a "privileged" structure. nih.gov This designation arises from its proven ability to interact with a wide array of biological targets with high affinity. nih.gov Consequently, purine derivatives have been extensively developed as therapeutic agents. acs.org Modifications to the purine core have yielded drugs that are critical in treating cancers and viral infections, often by acting as antimetabolites that interfere with DNA or RNA synthesis or as inhibitors of key enzymes like kinases. acs.orgstudfile.net The versatility of the purine scaffold makes it a continuous source of inspiration for the design of novel bioactive molecules. acs.orgacs.org

Overview of Nitrogen-Containing Heterocyclic Compounds in Biological Systems

Nitrogen-containing heterocycles are organic compounds that contain at least one nitrogen atom within a ring structure. This class of compounds is of immense significance to life, forming the structural basis of countless natural products, including vitamins, alkaloids, hormones, and antibiotics. nih.govresearchgate.netjst.go.jp Their widespread distribution in nature highlights their essential role in the metabolism of virtually all living cells. nih.gov

The presence of nitrogen atoms imparts unique physicochemical properties to these molecules. The nitrogen atom can act as a hydrogen bond donor or acceptor, which is crucial for molecular recognition and binding to biological macromolecules like enzymes and receptors. researchgate.net This ability to form specific intermolecular interactions is a primary reason why nitrogen-containing heterocycles are so prevalent in pharmaceuticals. researchgate.netcas.cz Indeed, a significant percentage of all FDA-approved small-molecule drugs contain at least one nitrogen heterocycle in their structure. researchgate.net

Rationale for Investigating Substituted Purine Analogues in Contemporary Research

The investigation of substituted purine analogues is a cornerstone of modern drug discovery. studfile.net While naturally occurring purines have defined biological roles, synthetic modifications of the purine scaffold can lead to analogues with tailored properties, such as enhanced potency, greater selectivity for a specific biological target, or improved pharmacokinetic profiles (e.g., better solubility or metabolic stability). ontosight.ai

Researchers systematically modify the purine ring at various positions (such as C2, C6, and N9) with different functional groups to explore the structure-activity relationship (SAR). acs.orgacs.org Attaching aryl groups, for instance, has been shown to yield compounds with potent cytostatic activities. studfile.net The goal of these investigations is to develop novel therapeutic agents that can overcome challenges such as drug resistance or to create highly specific molecular probes to better understand complex biological processes. acs.org The synthesis and evaluation of new purine derivatives, therefore, remain a vibrant and critical area of chemical and biomedical research.

Structure

3D Structure

Properties

CAS No. |

918537-00-5 |

|---|---|

Molecular Formula |

C11H7N5O2 |

Molecular Weight |

241.21 g/mol |

IUPAC Name |

6-(3-nitrophenyl)-7H-purine |

InChI |

InChI=1S/C11H7N5O2/c17-16(18)8-3-1-2-7(4-8)9-10-11(14-5-12-9)15-6-13-10/h1-6H,(H,12,13,14,15) |

InChI Key |

GKIUTLWTRHWQJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC=N2)N=CN3 |

Origin of Product |

United States |

Exploration of Biological Activities and Molecular Mechanisms of Action for 6 3 Nitrophenyl 7h Purine Derivatives

Modulation of Cellular Processes by Purine (B94841) Analogues

Purine analogues exert their biological effects by mimicking endogenous purines, thereby interacting with a wide range of cellular components and disrupting their normal functions. This molecular mimicry allows them to modulate critical pathways involved in cell growth, division, and metabolism.

Interference with Cell Cycle Regulatory Mechanisms

A key mechanism through which purine derivatives exhibit anti-proliferative effects is the disruption of the cell cycle. The progression of the cell cycle is tightly regulated by a family of enzymes known as cyclin-dependent kinases (CDKs), which are rational targets for cancer therapy due to their often-aberrant expression in cancer cells. mdpi.com

Several studies have demonstrated the ability of substituted purines to induce cell cycle arrest at different phases:

G1 Phase Arrest: A 2,6,9-trisubstituted purine derivative, compound 11b , was shown to arrest chronic myeloid leukemia (CML) cells in the G1 phase. This was accompanied by a downregulation of proteins downstream of the Bcr-Abl pathway, which is critical for CML cell proliferation. nih.gov

S and G2/M Phase Arrest: In human leukemia cells, the 6-morpholino purine derivative 17 and the 6-amino purine derivative 22 , both featuring a trans-β-styrenesulfonyl group at the N9 position, were effective in causing an accumulation of cells in the subG0 phase, indicative of apoptosis. tandfonline.com Another study on benzofuran (B130515) derivatives also highlighted cell cycle arrest at the S and G2/M phases in A549 lung cancer cells. mdpi.com

Inhibition of DNA Biosynthesis: The cytotoxic activity of certain N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives has been linked to the inhibition of DNA biosynthesis, as evidenced by their effects on the cell cycle of human breast and colorectal adenocarcinoma cell lines. nih.gov

Furthermore, specific purine analogues have been shown to decrease the levels of key cell cycle proteins. For example, compound 19 , a 6-substituted piperazine-9-cyclopentyl purine analog, led to decreased levels of phospho-Rb, cyclin E, and cdk2 in liver cancer cells, ultimately inducing apoptosis. nih.gov

Interactions with Key Enzymes and Receptors

The structural versatility of the purine scaffold allows for interaction with a multitude of enzymes and receptors, leading to the modulation of various signaling pathways. Synthetic 6- and 9-substituted purine derivatives have been reported to possess antitumor and antiviral activities. researchgate.net

One critical area of interaction is with folate receptors. A novel series of 6-substituted thieno[2,3-d]pyrimidine (B153573) antifolates, which are isosteres of purines, were identified as excellent substrates for high-affinity folate receptors and potent inhibitors of de novo purine nucleotide biosynthesis. nih.gov

Guanidino-aryl derivatives, which can interact with purine bases of DNA and RNA, have been studied for their binding to various polynucleotide structures, including G-quadruplexes. mdpi.com These interactions can interfere with processes like DNA replication and transcription, contributing to their biological activity. mdpi.com The ability of certain 6-substituted 9-beta-d-ribofuranosyl purine analogues to interact with both RNA and DNA has also been demonstrated, with some compounds potentially interfering with the formation of RNA duplexes. nih.gov

Inhibition of Critical Enzymes Involved in Cellular Metabolism

Purine analogues frequently function as enzyme inhibitors, disrupting metabolic pathways essential for cell survival and proliferation. mdpi.com This is a primary mechanism behind their therapeutic potential.

Key enzymes inhibited by purine derivatives include:

Glycinamide Ribonucleotide Formyltransferase (GARFTase): This enzyme is crucial for the de novo purine synthesis pathway. Certain 6-substituted pyrrolo[2,3-d]pyrimidines and their thieno[2,3-d]pyrimidine isosteres have been identified as potent inhibitors of GARFTase. nih.gov

Cyclooxygenase (COX) Enzymes: In a study of purine isosteres, several triazolo-triazine derivatives showed significant in vitro anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes, with IC50 values ranging from 40.04–87.29 μg ml−1 for COX-1 and 27.76–42.3 μg ml−1 for COX-2. rsc.org

α-amylase and α-glucosidase: These enzymes are targets for anti-diabetic agents. Novel sitagliptin (B1680988) derivatives have demonstrated significant inhibitory potential against these enzymes, highlighting their promise in therapeutic research. nih.gov

Investigation of Anti-Proliferative Properties in Cellular Models

The anti-proliferative capacity of purine derivatives is a cornerstone of their investigation as potential anticancer agents. This activity is typically assessed through in vitro cytotoxicity assays against various human cancer cell lines.

General Cytotoxic Activities of Purine Derivatives

A wide range of 6-substituted purine derivatives have demonstrated significant cytotoxic effects against human tumor cell lines. Structure-activity relationship (SAR) studies often reveal that substitutions at the C6 and N9 positions of the purine ring are critical for activity.

For instance, a series of 6-(4-substituted phenyl)purines showed potent cytotoxic activities, with the 4-phenoxyphenyl group at the C6 position being particularly effective. researchgate.netresearchgate.net Compound 9 , 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine, exhibited a better cytotoxic activity (IC50 5.4 μM) against Huh7 liver cancer cells than the standard chemotherapeutic agent 5-FU. researchgate.net Similarly, 6-(4-X-substituted phenyl)purine ribonucleosides displayed significant cytostatic activity, with IC50 values ranging from 0.25–20 μM in CCRF-CEM, HeLa, and L1210 cell lines. nih.gov

| Compound | Cell Line | IC50 (µM) | Source |

| Compound 9 | Huh7 (Liver) | 5.4 | researchgate.net |

| Compound 19 | Huh7 (Liver) | 3.24 | nih.gov |

| Compound 19 | HCT116 (Colon) | 4.12 | nih.gov |

| Compound 19 | MCF7 (Breast) | 5.25 | nih.gov |

| Compound 11b | K562 (Leukemia) | 0.7 | nih.gov |

| 6-phenylpurine ribonucleosides | CCRF-CEM (Leukemia) | 0.25 - 20 | nih.gov |

| 6-phenylpurine ribonucleosides | HeLa (Cervical) | 0.25 - 20 | nih.gov |

| 6-phenylpurine ribonucleosides | L1210 (Leukemia) | 0.25 - 20 | nih.gov |

Effects on Tyrosine Kinase Pathways (e.g., EGFR/HER2 Inhibition)

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Purine-based compounds have been successfully developed as potent kinase inhibitors. nih.gov

Src/Abl Kinase Inhibition: A novel series of 9-(arenethenyl)purines were identified as potent dual Src/Abl kinase inhibitors that bind to the inactive conformation of the enzymes. acs.org Compound 3g from this series potently inhibited Src and Abl with IC50 values of 3.8 nM and 5.7 nM, respectively. acs.org Another purine analog, compound 19 , was found to inhibit Src in hepatocellular carcinoma cells, leading to a decrease in phosho-Src levels and subsequent apoptosis. nih.gov

Bcr-Abl Kinase Inhibition: In the context of chronic myeloid leukemia (CML), 2,6,9-trisubstituted purines have been designed as Bcr-Abl inhibitors. Compound 11b demonstrated higher potency against Bcr-Abl (IC50 = 0.015 μM) than the established drugs imatinib (B729) and nilotinib (B1678881) and was also effective against TKI-resistant mutants. nih.gov

FLT3/CDK Inhibition: 2,7,9-trisubstituted purin-8-ones have been optimized as inhibitors of FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant common in acute myeloid leukemia (AML). imtm.cz These compounds also showed activity against cyclin-dependent kinase 4 (CDK4), another target in AML. imtm.cz

| Compound | Target Kinase | IC50 (nM) | Source |

| Compound 3g | Src | 3.8 | acs.org |

| Compound 3g | Abl | 5.7 | acs.org |

| Compound 11b | Bcr-Abl | 15 | nih.gov |

| Compound 15a | FLT3 | 30 - 70 | imtm.cz |

Induction of Cell Cycle Arrest and Apoptotic Pathways

Purine analogs are well-established modulators of fundamental cellular processes, including cell cycle progression and programmed cell death (apoptosis). Derivatives of the purine scaffold are known to exert cytotoxic effects on cancer cells by interfering with these pathways. Evidence suggests that modifications to the purine ring system can lead to compounds that effectively halt cell proliferation and trigger apoptosis.

For instance, studies on various heterocyclic compounds have demonstrated that the introduction of a nitro group can be crucial for their anticancer activity. Certain 3-nitroacridine (B3047595) derivatives have been shown to induce cell cycle arrest in the G0/G1 phase and promote apoptosis in human breast cancer cells. This is often achieved through mechanisms involving DNA damage, which subsequently activates cellular signaling cascades leading to programmed cell death.

Similarly, other purine derivatives have been identified as potent inducers of apoptosis. For example, a library of 6-alkoxy purine analogs was screened for their proapoptotic activity, revealing that specific derivatives could selectively induce apoptosis in Jurkat T-cell leukemia cells. This process was found to be dependent on caspase activation, a key hallmark of apoptosis. The induction of apoptosis is a critical mechanism for the elimination of cancer cells, and purine derivatives represent a promising class of compounds for activating these pathways. The process often involves the cleavage of key proteins like PARP and the activation of caspases, such as caspase-3, which are central to the execution of the apoptotic program.

While direct studies on 6-(3-nitrophenyl)-7H-purine are limited, the known effects of structurally related nitro-containing compounds and other substituted purines suggest that it likely influences cell cycle checkpoints and apoptotic signaling. The presence of the nitrophenyl group may contribute to DNA interaction or the generation of reactive oxygen species, leading to cell cycle arrest and the initiation of apoptosis.

Cyclin-Dependent Kinase (CDK) Inhibition by Purine Compounds

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a common feature of cancer, making them an attractive target for the development of anticancer drugs. Purine-based derivatives have been extensively investigated as CDK inhibitors, with many compounds showing significant potency.

Following the discovery of olomoucine, a 2,6,9-trisubstituted purine, a wide array of purine analogs have been synthesized and evaluated for their ability to inhibit CDKs. These compounds typically act as competitive inhibitors of ATP, binding to the ATP-binding pocket of the kinase. Structure-activity relationship (SAR) studies have shown that substitutions at the C2, C6, and N9 positions of the purine ring are crucial for their inhibitory activity.

Protein Kinase CK2 (CK2α) Inhibition

Protein kinase CK2 (formerly casein kinase 2) is a ubiquitous serine/threonine kinase that is involved in a multitude of cellular processes, including cell growth, proliferation, and survival. Elevated CK2 activity is observed in many types of cancer, where it contributes to tumor progression and resistance to apoptosis. Consequently, CK2 has emerged as a promising target for cancer therapy.

A number of purine-based derivatives have been identified as inhibitors of CK2α, the catalytic subunit of the CK2 holoenzyme. These inhibitors are typically ATP-competitive and exploit the unique features of the CK2α ATP-binding site. Recent studies have focused on developing novel purine scaffolds with enhanced inhibitory activity and selectivity.

For instance, researchers have designed and synthesized purine derivatives with substitutions at the 2, 6, and 9 positions that show potent inhibition of CK2α. The introduction of specific functional groups can significantly improve the binding affinity by interacting with key residues in the active site. While direct inhibition data for this compound against CK2α is not available, the presence of the purine core suggests that it could potentially interact with the ATP-binding site of this kinase. Furthermore, nitro-containing compounds have been investigated as inhibitors of other kinases, and the electronic properties of the nitrophenyl group could influence the binding to the CK2α active site.

Antimicrobial Efficacy of Purine Derivatives

Beyond their applications in oncology, purine derivatives have also demonstrated a broad spectrum of antimicrobial activities. The structural similarity of purines to the essential building blocks of nucleic acids in microorganisms makes them attractive scaffolds for the development of novel anti-infective agents.

Antibacterial Activities

Several studies have highlighted the potential of substituted purine derivatives as antibacterial agents. For example, a series of 9-cyclopentyl-6-substituted aminopurines were synthesized and evaluated for their antimicrobial activity. One compound, 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine, exhibited notable activity. Another derivative in a series of 6-substituted aminopurines, which featured a 4-chlorobenzylamino group at the 6-position, showed antibacterial activity comparable to the standard drug ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA).

The antibacterial efficacy of purine derivatives is often attributed to their ability to interfere with essential metabolic pathways in bacteria, such as purine biosynthesis or DNA replication. The specific substitutions on the purine ring play a critical role in determining the spectrum and potency of their antibacterial action.

Antifungal Activities

Purine analogs have also emerged as a promising class of antifungal agents. The fungal inositol (B14025) polyphosphate kinase pathway has been identified as a viable target for the development of new antifungals. Derivatives of N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine (TNP) have been shown to inhibit fungal growth. One such analog, DT-23, demonstrated a minimum inhibitory concentration (MIC50) of 15 μg/mL against Cryptococcus neoformans.

The antifungal mechanism of these compounds is believed to involve the disruption of inositol polyphosphate synthesis, which is crucial for fungal virulence. The presence of a nitrobenzylamino group in the active TNP derivatives suggests that the 3-nitrophenyl substituent in this compound could also contribute to antifungal activity.

Antitubercular and Anti-leishmanial Potential

The global health threats posed by tuberculosis and leishmaniasis have spurred the search for new therapeutic agents. Purine derivatives have shown promise in this area as well. Several classes of purine analogs have been reported to possess antitubercular activity. For instance, an in-house library screening identified a purine-based compound with a minimum inhibitory concentration (MIC99) of 4 μM against the H37Rv strain of Mycobacterium tuberculosis.

In the context of anti-leishmanial agents, disubstituted purines have been investigated for their activity against Leishmania donovani. Some of these compounds, which also exhibit moderate inhibition of human cyclin-dependent kinases, have shown efficacy against the amastigote stage of the parasite with EC50 values in the low micromolar range. The purine salvage pathway in Leishmania is an attractive target for drug development, as these parasites are dependent on salvaging purines from their host. Purine analogs can interfere with this pathway, leading to parasite death.

The following table provides a summary of the antimicrobial activities of selected purine derivatives:

Table 1: Antimicrobial Activity of Selected Purine Derivatives| Compound | Organism | Activity | Reference |

|---|---|---|---|

| 6-[(4-chlorobenzyl)amino]-9H-purine | Methicillin-resistant Staphylococcus aureus | Comparable to Ciprofloxacin | |

| 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine | Candida albicans | MIC: 3.12 µg/mL | |

| DT-23 | Cryptococcus neoformans | MIC50: 15 µg/mL | |

| K1297 (a purine derivative) | Mycobacterium tuberculosis H37Rv | MIC99: 4 µM | |

| Disubstituted purine (Compound 9A) | Leishmania donovani amastigotes | EC50: 1.5-12.4 µM |

Antiviral and Anti-inflammatory Research Perspectives

The purine scaffold is a fundamental component of nucleosides, making it a key target in the development of antiviral agents that interfere with viral replication. Purine analogs, such as the prodrug azathioprine, which is converted to 6-mercaptopurine, disrupt purine synthesis and have demonstrated immunosuppressive effects. nih.gov This disruption of lymphocyte proliferation is a cornerstone of their therapeutic action in autoimmune diseases. nih.gov Research into various purine derivatives has revealed their potential to inhibit viral replication for both DNA and RNA viruses. nih.govcore.ac.uk For instance, studies have shown that certain purine analogues can suppress the replication of viruses from the Coronaviridae family. core.ac.uk

In the context of inflammation, purine metabolism is intrinsically linked to conditions like gout, which is characterized by the deposition of monosodium urate crystals, the end product of purine breakdown. nih.govescholarship.org This deposition triggers a significant inflammatory response. nih.gov Consequently, compounds that modulate purine pathways are of great interest for their anti-inflammatory potential. Bioactive compounds capable of lowering uric acid levels or mitigating the inflammatory cascade associated with urate crystals are considered valuable in managing gout. nih.govnih.gov While direct studies on the antiviral and anti-inflammatory properties of this compound are not extensively documented, the known activities of other 6-substituted purines suggest this is a promising area for future investigation. nih.gov The introduction of the nitrophenyl group could modulate the electronic and steric properties of the molecule, potentially influencing its interaction with viral or host enzymes involved in inflammation.

**3.5. Other Investigational Biological Modulations

Beyond antiviral and anti-inflammatory research, derivatives of this compound have been explored for a range of other biological activities, targeting specific enzymes and cellular pathways.

Ecto-5′-nucleotidase (CD73) is a cell-surface enzyme that plays a critical role in purinergic signaling by converting adenosine (B11128) monophosphate (AMP) to adenosine. nih.govnih.gov In the tumor microenvironment, the resulting adenosine accumulation suppresses the immune response, thereby promoting tumor growth. nih.govnih.gov This has made CD73 a significant target in cancer immunotherapy. nih.govresearchgate.net

Adenosine receptors, which are G-protein coupled receptors, are classified into four subtypes: A1, A2A, A2B, and A3. nih.gov The A3 adenosine receptor, in particular, has been a target for therapeutic agents aimed at treating conditions like cancer, inflammation, and ischemia. nih.govbenthamscience.com

The development of selective ligands for the A3 receptor has been a major focus of medicinal chemistry. Structure-activity relationship studies have shown that the N6-position of adenosine is a critical site for modification to achieve A3 selectivity. nih.govbenthamscience.com Specifically, the presence of a benzyl (B1604629) group at the N6 position is a key feature for interaction with the A3 receptor. nih.gov Modifications to this benzyl ring have been extensively studied. For example, the introduction of a 3-iodo substituent on the benzyl ring led to the development of N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA), a potent and widely used A3 receptor agonist. nih.govnih.gov Given the structural and electronic similarities between an iodo and a nitro group, it is plausible that a 6-(3-nitrophenyl) substituent could also confer affinity and potential selectivity for the A3 adenosine receptor.

Table 1: Investigated Biological Modulations of Purine Derivatives

| Biological Target | Class of Purine Derivative | Observed Effect |

|---|---|---|

| Viral Replication | Purine Analogues (e.g., 6-Mercaptopurine) | Inhibition of purine synthesis, antiviral activity against DNA and RNA viruses. nih.gov |

| Inflammatory Pathways | General Purine Derivatives | Modulation of uric acid metabolism and inflammation associated with gout. nih.gov |

| Ecto-5′-Nucleotidase (CD73) | Purine Nucleotide Analogues | Inhibition of adenosine production, potential for cancer immunotherapy. nih.govnih.gov |

Purine metabolism culminates in the production of uric acid, a compound that paradoxically exhibits both antioxidant and pro-oxidant properties. nih.govnih.govbohrium.com In plasma, uric acid is a major antioxidant, capable of scavenging harmful free radicals. nih.govresearchgate.net However, within the cell, it can act as a pro-oxidant, contributing to oxidative stress. nih.gov

Cytokinins are a class of plant hormones, structurally characterized as N6-substituted purines, that regulate various aspects of plant growth and development, including cell division and senescence. nih.gov The quintessential synthetic cytokinin, 6-benzylaminopurine (B1666704) (BAP), serves as a parent compound for many derivatives. nih.gov

Research has demonstrated that substitutions on the benzyl ring of BAP can significantly alter its biological activity, sometimes converting an agonist into an antagonist at cytokinin receptors. nih.gov For example, 6-(2-hydroxy-3-methylbenzylamino)purine was identified as the first molecule to antagonize cytokinin activity at the receptor level. nih.gov This indicates that the substitution pattern on the phenyl ring is a critical determinant of function. The this compound structure fits this N6-substituted purine motif, suggesting it could possess cytokinin-like or anti-cytokinin activity. Such activity could translate to effects on cellular stress protection, as cytokinins are known to be involved in plant responses to various environmental stresses. Furthermore, some studies have shown that certain purine derivatives can inhibit cytokinin-induced processes like delayed leaf senescence. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-mercaptopurine |

| Azathioprine |

| Adenosine monophosphate (AMP) |

| Adenosine diphosphate (B83284) (ADP) |

| N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) |

| Uric Acid |

| 6-benzylaminopurine (BAP) |

Advanced Research Methodologies and Experimental Approaches

High-Throughput Screening Techniques for Novel Biological Targets

High-Throughput Screening (HTS) represents a critical initial step in drug discovery and chemical biology for identifying interactions between a compound and a wide array of biological targets. thermofisher.comnih.gov This automated process allows for the rapid testing of thousands of compounds against various assays, including enzymatic activity, protein binding, and cell-based responses.

For a compound like 6-(3-nitrophenyl)-7H-purine, HTS would be employed to screen it against large, diverse libraries of biological targets, such as kinases, G-protein-coupled receptors (GPCRs), and other enzymes, to identify potential "hits." thermofisher.comstanford.edu A primary screen would test the compound at a single concentration across many assays. Positive results, or "hits," would then be subjected to a secondary screen, involving dose-response curves to confirm activity and determine potency. The purine (B94841) scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with numerous biological targets, making its derivatives prime candidates for such screening campaigns. nih.gov

While extensive screening of purine-based libraries has been conducted, specific HTS data identifying novel biological targets for this compound is not presently available in peer-reviewed literature.

Structural Biology Approaches for Target Elucidation

The determination of the three-dimensional structure of a small molecule inhibitor bound to its biological target is a cornerstone of modern drug discovery and chemical biology. It provides invaluable insights into the molecular basis of inhibition and serves as a roadmap for the rational design of more potent and selective compounds.

X-ray Crystallography in Complex with Biological Targets

X-ray crystallography is a powerful technique used to determine the precise atomic arrangement within a crystal. In the context of drug design, co-crystallizing a compound with its target protein can reveal detailed information about the binding mode, including the specific amino acid residues involved in the interaction, the geometry of the binding pocket, and any conformational changes the protein undergoes upon binding.

A search of the Protein Data Bank (PDB) and the broader scientific literature did not yield any crystal structures for the specific compound this compound bound to a biological target. While crystallographic studies have been conducted on numerous other purine derivatives and their interactions with a wide array of proteins—such as kinases, polymerases, and metabolic enzymes—data for this particular substituted purine is not available.

The lack of such a structure means that key details regarding its mechanism of action at the atomic level remain speculative. Information that would typically be presented in a data table format, such as PDB ID, the name of the biological target, the resolution of the crystal structure, and a summary of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking), cannot be provided for this compound at this time.

Future research efforts may succeed in elucidating the crystal structure of this compound in complex with its, as yet unidentified, biological target. Such a breakthrough would significantly advance the understanding of its pharmacological effects and pave the way for structure-based drug design initiatives.

Future Trajectories and Interdisciplinary Research Directions for 6 3 Nitrophenyl 7h Purine Analogues

Development of Novel Synthetic Routes and Combinatorial Library Design

The future development of 6-(3-nitrophenyl)-7H-purine analogues hinges on the creation of efficient and versatile synthetic methodologies. Current strategies for modifying the purine (B94841) ring often focus on C-C bond formation at the C2, C6, and C8 positions, with the C6 position being particularly amenable to modification using various substrates. mdpi.com Building upon this, future synthetic efforts can explore innovative cross-coupling reactions and late-stage functionalization to rapidly generate diverse libraries of compounds.

Key future approaches include:

Metal-Catalyzed Cross-Coupling: Expanding the use of palladium, nickel, and copper-catalyzed reactions to introduce a wide array of aryl, heteroaryl, and alkyl groups at the C6 position, moving beyond the existing nitrophenyl moiety. mdpi.com This allows for fine-tuning of electronic and steric properties.

Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms can accelerate the production of analogue libraries, enabling high-throughput screening efforts. This approach offers improved reaction control, safety, and scalability compared to traditional batch methods.

Combinatorial Library Design: A crucial strategy involves the design and synthesis of combinatorial libraries to systematically explore the structure-activity relationship (SAR). nih.gov By creating libraries of "motifs" rather than just individual compounds, researchers can efficiently screen for desired biological activities. nih.gov This can be achieved by varying substituents on both the purine core and the phenyl ring of the this compound template. Techniques for creating these libraries often involve using degenerate bases in oligonucleotide synthesis or employing mixtures of DNA. youtube.com

| Synthetic Strategy | Description | Potential Advantages | Key References |

|---|---|---|---|

| Suzuki and Stille Coupling | Palladium-catalyzed reactions to form C-C bonds by coupling 6-halopurines with various boronic acids/esters or organostannanes. | High functional group tolerance, commercial availability of reagents. | mdpi.com |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation to introduce diverse amine functionalities at the C6 position, creating analogues with different hydrogen bonding capabilities. | Access to a wide range of amino-purine derivatives with potential for improved target interactions. | mdpi.com |

| Solid-Phase Synthesis | Anchoring the purine scaffold to a solid support to facilitate multi-step synthesis and purification, ideal for creating combinatorial libraries. | Simplified purification, potential for automation and high-throughput synthesis. | mdpi.com |

| Photoredox Catalysis | Utilizing visible light to enable novel bond formations under mild conditions, allowing for unique structural modifications that are difficult to achieve with traditional methods. | Access to novel chemical space, environmentally friendly reaction conditions. |

Identification of Undiscovered Biological Targets and Signaling Pathways

While purine analogues are well-known for their roles as anticancer and antiviral agents, a vast landscape of potential biological targets remains unexplored. nih.goveurekaselect.com The structural features of this compound suggest it could interact with a variety of proteins. Future research should focus on systematically identifying new targets and elucidating the signaling pathways modulated by its analogues.

Promising areas for investigation include:

Kinase Inhibition: Many purine analogues function as potent kinase inhibitors. nih.gov Screening campaigns against a broad panel of kinases could identify novel targets for diseases ranging from cancer to inflammatory disorders. The 9-(arenethenyl)purine scaffold, for example, has been shown to target the inactive conformation of Src/Abl kinases. acs.org

Purinergic Signaling: The purine ring system is central to purinergic signaling, which involves P1 (adenosine) and P2 (ATP/ADP) receptors. frontiersin.orgnih.gov Analogues of this compound could be developed as agonists or antagonists for specific receptor subtypes, offering therapeutic potential in neuroscience, immunology, and cardiovascular disease.

Riboswitches: Purine-binding riboswitches, which are structured RNA domains that regulate gene expression in bacteria, represent a novel class of antibacterial targets. researchgate.net Designing analogues that selectively bind to these riboswitches could lead to new antibiotics. researchgate.net

| Target Class | Specific Examples | Therapeutic Relevance | Key References |

|---|---|---|---|

| Protein Kinases | Src, Abl, EGFR, HER2, VEGFR-2 | Cancer, inflammatory diseases | nih.govacs.orgresearchgate.netindexcopernicus.com |

| Purinergic Receptors | Adenosine (B11128) Receptors (A1, A2A), P2Y Receptors (P2Y12) | Neurodegenerative diseases, cardiovascular disorders, inflammation | mdpi.comnih.gov |

| DNA/RNA Processing Enzymes | DNA Polymerases, DNA Ligase I | Cancer, viral infections | wikipedia.org |

| Metabolic Enzymes | Xanthine Oxidase, Adenosine Deaminase | Gout, hyperuricemia, immunodeficiency | nih.govfrontiersin.org |

| Bacterial Riboswitches | Purine-binding aptamers | Bacterial infections | researchgate.net |

Advanced Computational Modeling for Optimized Compound Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound analogues, these methods can provide deep insights into structure-activity relationships (SAR), guide the design of more potent and selective compounds, and predict potential liabilities.

Future computational strategies should include:

Homology Modeling and Molecular Docking: In the absence of experimental structures, homology modeling can be used to build 3D models of target proteins. mdpi.com Subsequent molecular docking studies can predict the binding modes of this compound analogues, helping to rationalize SAR and design new compounds with improved binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.org By developing robust QSAR models, researchers can predict the activity of virtual compounds before their synthesis, prioritizing the most promising candidates. Machine learning algorithms like support vector regression and random forests can enhance the predictive power of these models. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how analogues interact with their biological targets over time. This can reveal key conformational changes, water networks, and energetic contributions that are crucial for binding but missed by static docking approaches.

| Computational Method | Application | Expected Outcome | Key References |

|---|---|---|---|

| Homology Modeling | Generating 3D structures of target proteins when experimental structures are unavailable. | A reliable protein model for subsequent docking studies. | mdpi.com |

| Molecular Docking | Predicting the binding pose and affinity of ligands to a target receptor. | Prioritization of compounds based on predicted binding energy; rationalization of SAR. | acs.orgmdpi.com |

| QSAR | Correlating chemical structures with biological activity to predict the potency of new analogues. | A predictive model to guide the design of more active compounds. | frontiersin.org |

| Free Energy Perturbation (FEP) | Calculating the relative binding affinities of a series of related ligands to a target. | Accurate ranking of analogue potency to guide synthetic efforts. |

Exploration of Diverse Biological Applications Beyond Current Scope

The versatility of the purine scaffold suggests that analogues of this compound could have therapeutic applications far beyond their more established roles. A forward-thinking research strategy would involve screening these compounds against a wide range of disease models to uncover novel bioactivities.

Potential new applications include:

Anti-inflammatory Agents: Purinergic signaling is deeply involved in the inflammatory response. nih.gov Analogues could be designed to modulate these pathways, offering new treatments for autoimmune diseases and chronic inflammatory conditions.

Antimicrobial and Antiparasitic Agents: The essential role of purines in the metabolism of pathogens makes them attractive targets. nih.goveurekaselect.com Analogues could be developed as inhibitors of key enzymes in bacteria, fungi, or parasites like Leishmania. eurekaselect.com

Neuroprotective Agents: Given the role of adenosine receptors in the central nervous system, purine analogues could be explored for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov

Integration with Emerging Technologies in Chemical Biology and Drug Discovery

To fully realize the therapeutic potential of this compound analogues, their development must be integrated with cutting-edge technologies in chemical biology and drug discovery.

Key technological integrations include:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large combinatorial libraries against specific biological targets, quickly identifying promising hit compounds for further optimization.

Chemical Proteomics: This technology can be used to identify the direct protein targets of bioactive compounds in a complex biological system. By using a this compound analogue as a probe, researchers can pull down its binding partners from cell lysates, providing an unbiased method for target discovery.

Phenotypic Screening: Instead of focusing on a single target, phenotypic screening assesses the effects of compounds on whole cells or organisms. This approach can uncover compounds that work through novel mechanisms of action and is particularly valuable for complex diseases.

DNA-Encoded Libraries (DELs): DEL technology involves synthesizing massive libraries of compounds, each tagged with a unique DNA barcode. This allows for the simultaneous screening of millions or even billions of compounds against a protein target, dramatically increasing the efficiency of hit discovery.

By embracing these future trajectories, the scientific community can unlock the full potential of this compound analogues, paving the way for the development of novel therapeutics to address a wide range of unmet medical needs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(3-nitrophenyl)-7H-purine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer :

- Synthetic Routes : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, chlorination of purine derivatives (e.g., 6-chloropurine) followed by nitrophenyl group introduction via Suzuki-Miyaura coupling is a viable route .

- Optimization Strategies :

- Use anhydrous solvents (e.g., DMF) to minimize hydrolysis .

- Control temperature (10–15°C) during chlorination to avoid over-oxidation .

- Employ catalytic systems (e.g., Pd catalysts) for efficient coupling .

- Yield Improvement : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.1–1.3 equivalents of nitrophenylboronic acid) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- IR Spectroscopy : Identify nitro group stretches (1520–1350 cm⁻¹) and purine ring vibrations (1600–1500 cm⁻¹) using KBr discs .

- NMR :

- 1H NMR : Look for aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and purine H-8 (δ ~8.3 ppm) .

- 13C NMR : Assign nitro-substituted carbons (δ ~148 ppm) and purine C-2 (δ ~152 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS for [M]+) with accurate mass matching (±0.05 Da) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives, and what validation methods are recommended?

- Methodological Answer :

- Data Reconciliation :

- Compare assay conditions (e.g., pH, temperature) across studies; variations in vascular dilation activity may arise from differing buffer systems (e.g., phosphate vs. Tris) .

- Validate purity via HPLC (>95%) to exclude confounding impurities .

- Biological Replication : Use standardized cell lines (e.g., HEK293 for receptor binding assays) and include positive controls (e.g., adenosine analogs) .

Q. What strategies can be employed to resolve regioselectivity challenges during the functionalization of the purine ring in this compound?

- Methodological Answer :

- Regiochemical Control :

- Use steric directing groups (e.g., bulky isopropyl at N7) to favor substitution at C-2 or C-6 .

- Adjust solvent polarity (e.g., methanol vs. DCM) to influence nucleophilic attack patterns .

- Computational Modeling : Employ DFT calculations to predict reactive sites based on electron density maps (e.g., C-6 vs. C-8) .

Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design :

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λmax ~260 nm) over 24 hours .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds .

- Data Interpretation : Use Arrhenius plots to calculate activation energy (Ea) for degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.